2-Cyclohexylpropane-1-sulfonamide
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Overview
Description
2-Cyclohexylpropane-1-sulfonamide is an organosulfur compound featuring a sulfonamide functional group attached to a cyclohexylpropane backbone. Sulfonamides are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonamides, including 2-Cyclohexylpropane-1-sulfonamide, typically involves the reaction of amines with sulfonyl chlorides. One efficient method involves the oxidative coupling of thiols and amines, which streamlines the synthetic route and reduces waste generation . Another method employs the reaction of sodium sulfinates with amines, mediated by ammonium iodide, to produce sulfonamides in good yields .
Industrial Production Methods: Industrial production of sulfonamides often utilizes scalable and environmentally friendly processes. The oxidative coupling method mentioned above is particularly advantageous for industrial applications due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfonyl chlorides or other oxidized derivatives.
Reduction: Formation of corresponding amines or other reduced products.
Substitution: Reactions with nucleophiles to form substituted sulfonamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl chlorides, while reduction can produce amines .
Scientific Research Applications
2-Cyclohexylpropane-1-sulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclohexylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally act as competitive inhibitors of enzymes involved in folic acid synthesis, such as dihydropteroate synthetase . This inhibition disrupts the production of folic acid, which is essential for DNA synthesis in bacteria, leading to their antibacterial effects .
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethazine: Used in veterinary medicine for its antibacterial activity.
Sulfadiazine: Employed in combination with other drugs to treat infections.
Comparison: 2-Cyclohexylpropane-1-sulfonamide is unique due to its cyclohexylpropane backbone, which may confer distinct chemical and biological properties compared to other sulfonamides. Its specific structure allows for unique interactions with molecular targets, potentially leading to different therapeutic applications .
Properties
Molecular Formula |
C9H19NO2S |
---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2-cyclohexylpropane-1-sulfonamide |
InChI |
InChI=1S/C9H19NO2S/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H2,10,11,12) |
InChI Key |
GGNZEGFYNBRTHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)N)C1CCCCC1 |
Origin of Product |
United States |
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